Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide
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Overview
Description
Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is an organic compound characterized by the presence of a benzyl group, a nitro group, and a trifluoromethyl group attached to a phenyl sulfide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide typically involves the reaction of benzyl halides with 2-nitro-5-(trifluoromethyl)thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Iron powder, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The sulfide linkage allows for potential interactions with thiol-containing biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-nitrophenyl sulfide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Benzyl 2-amino-5-(trifluoromethyl)phenyl sulfide: Contains an amino group instead of a nitro group, leading to different biological activities.
Benzyl 2-nitro-5-methylphenyl sulfide: Has a methyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.
Uniqueness
Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced lipophilicity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-benzylsulfanyl-1-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRMFJQGYQLBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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